molecular formula C13H16O3 B3061204 alpha-Cyclopentylmandelic acid, (+)- CAS No. 64471-45-0

alpha-Cyclopentylmandelic acid, (+)-

Cat. No.: B3061204
CAS No.: 64471-45-0
M. Wt: 220.26 g/mol
InChI Key: WFLUEQCOAQCQLP-ZDUSSCGKSA-N
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Description

alpha-Cyclopentylmandelic acid, (+)-: is a chiral compound with the molecular formula C13H16O3. This compound is characterized by its white to beige powder form and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for alpha-Cyclopentylmandelic acid involves the reaction of benzoylformic acid with cyclopentylmagnesium bromide in anhydrous diethyl ether . The reaction is carried out at 0°C and then allowed to proceed at room temperature for 24 hours. The reaction mixture is then treated with hydrochloric acid and extracted with ether. The ether solution is dried and evaporated to yield the crude product, which is further purified to obtain alpha-Cyclopentylmandelic acid .

Industrial Production Methods: Industrial production methods for alpha-Cyclopentylmandelic acid typically involve similar synthetic routes but on a larger scale. The use of continuous-flow protocols can enhance the safety and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: alpha-Cyclopentylmandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Properties

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUEQCOAQCQLP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@](C2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214733
Record name alpha-Cyclopentylmandelic acid, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64471-45-0
Record name alpha-Cyclopentylmandelic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Cyclopentylmandelic acid, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-CYCLOPENTYLMANDELIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPQ2NHD98V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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